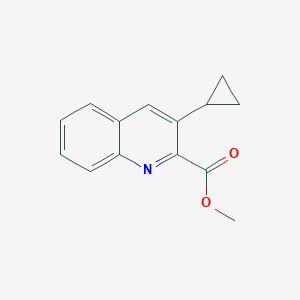
Methyl 3-cyclopropylquinoline-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-cyclopropylquinoline-2-carboxylate is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
作用机制
The mechanism of action of Methyl 3-cyclopropylquinoline-2-carboxylate is not fully understood. However, it has been proposed that this compound acts by inhibiting different enzymes and proteins that are involved in various cellular processes. For instance, it has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. In addition, it has been found to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling.
Biochemical and Physiological Effects:
Methyl 3-cyclopropylquinoline-2-carboxylate has been found to exhibit different biochemical and physiological effects. It has been found to induce apoptosis or programmed cell death in cancer cells. Moreover, it has been found to inhibit the migration and invasion of cancer cells. In addition, it has been found to increase the levels of reactive oxygen species, which can lead to oxidative stress and cell death. Furthermore, it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is involved in various physiological processes.
实验室实验的优点和局限性
Methyl 3-cyclopropylquinoline-2-carboxylate has several advantages and limitations for lab experiments. One of the advantages is that it exhibits potent anticancer activity against different cancer cell lines, which makes it a potential drug candidate for the treatment of cancer. Another advantage is that it exhibits neuroprotective activity against Parkinson's disease, which makes it a potential drug candidate for the treatment of neurodegenerative diseases. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
未来方向
There are several future directions for the study of Methyl 3-cyclopropylquinoline-2-carboxylate. One direction is to study its potential as a drug candidate for the treatment of different diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its mechanism of action in more detail to optimize its therapeutic potential. Moreover, it would be interesting to study the structure-activity relationship of this compound to design more potent and selective analogs. Finally, it would be interesting to study the pharmacokinetics and pharmacodynamics of this compound in vivo to assess its safety and efficacy.
合成方法
Methyl 3-cyclopropylquinoline-2-carboxylate has been synthesized using different methods. One of the most widely used methods is the Pictet-Spengler reaction. This reaction involves the condensation of an amino acid with an aldehyde or ketone to form a cyclic imine. The cyclic imine is then reduced to form the desired compound. Another method involves the condensation of 3-cyclopropylquinoline with ethyl chloroformate to form the desired compound.
科学研究应用
Methyl 3-cyclopropylquinoline-2-carboxylate has been studied extensively for its potential applications in various fields. In the field of medicinal chemistry, this compound has been studied for its potential as a drug candidate for the treatment of different diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been found to exhibit potent anticancer activity against different cancer cell lines. In addition, it has been found to inhibit the aggregation of beta-amyloid, a protein that is associated with Alzheimer's disease. Moreover, it has been found to exhibit neuroprotective activity against Parkinson's disease.
属性
IUPAC Name |
methyl 3-cyclopropylquinoline-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-17-14(16)13-11(9-6-7-9)8-10-4-2-3-5-12(10)15-13/h2-5,8-9H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTVZHXILYNANN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=CC=CC=C2C=C1C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

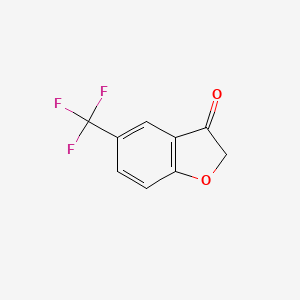
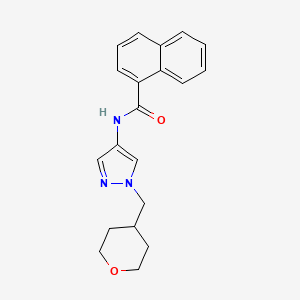
![2-(ethylthio)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)benzamide](/img/structure/B2354092.png)
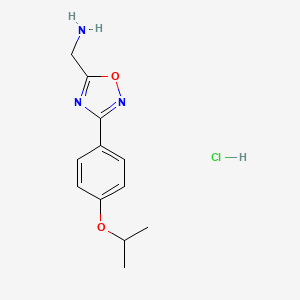
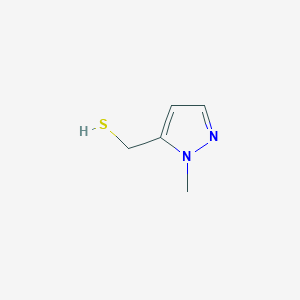
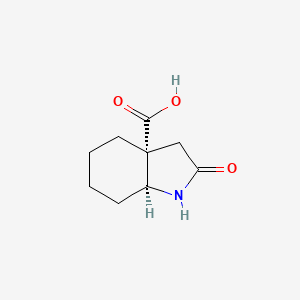
![3-cinnamyl-8-(2-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2354097.png)
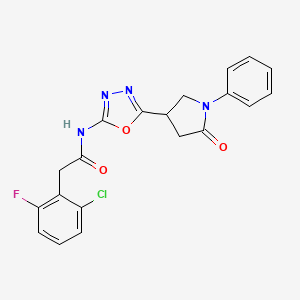
![1-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]-N-[2-(3-methyl-2-thienyl)ethyl]piperidine-4-carboxamide](/img/structure/B2354102.png)
![2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-methylacetamide](/img/structure/B2354103.png)

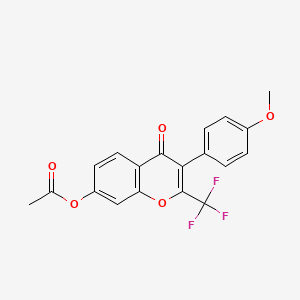
![2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2354109.png)
